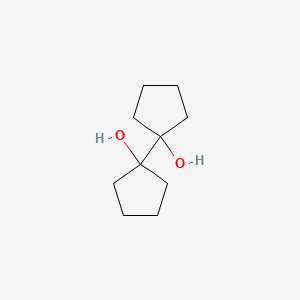

1,1'-Bicyclopentyl-1,1'-diol

Beschreibung

Significance of Vicinal Diols in Organic Chemistry

Vicinal diols, or 1,2-diols, are organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.me This structural motif is fundamental in organic chemistry for several reasons. Vicinal diols are key intermediates in numerous synthetic pathways, often formed from the oxidation of alkenes. fiveable.meresearchgate.net Reagents like osmium tetroxide or potassium permanganate are classic tools for this transformation, while newer, metal-free electrochemical methods have also been developed. researchgate.netwikipedia.org

The proximity of the two hydroxyl groups allows for unique reactivity. They can act as protecting groups for carbonyl compounds, a crucial tactic in the synthesis of complex molecules. wikipedia.org Furthermore, their dehydration can lead to the formation of ketones or aldehydes through a characteristic rearrangement known as the pinacol rearrangement. pearson.comwikipedia.org The ability to selectively functionalize one hydroxyl group over the other in diols is a significant area of research, with organocatalysis and peptide-based catalysts showing promise in achieving high regioselectivity. rsc.org

Structural Context within Bicyclic Systems

1,1'-Bicyclopentyl-1,1'-diol is a specific type of vicinal diol where the two hydroxyl-bearing carbons are quaternary and serve as the bridgehead between two five-membered rings. The molecule's full chemical name is 1-(1-hydroxycyclopentyl)cyclopentan-1-ol. chemicalbook.com

The synthesis of this compound is commonly achieved through the reductive coupling of cyclopentanone, a reaction often mediated by reagents like a combination of zinc powder and titanium tetrachloride (TiCl4). rsc.org This process, a type of pinacol coupling, joins two molecules of the starting ketone to form the C-C bond linking the two rings and creates the diol functionality. rsc.orgchemicalbook.com

The structure of this bicyclic diol is particularly relevant to stereochemistry and rearrangement reactions. The rigid framework of the connected rings influences the spatial arrangement of substituents and the pathways of subsequent reactions.

Overview of Research Directions and Applications

The primary research application of this compound is as a precursor in the pinacol rearrangement. vedantu.com This acid-catalyzed dehydration and rearrangement reaction is a powerful method for carbon skeleton modification. wikipedia.org In the case of this compound, the reaction proceeds through several steps:

Protonation of one of the hydroxyl groups, converting it into a good leaving group (water). vedantu.com

Loss of a water molecule to form a tertiary carbocation. vedantu.com

A 1,2-alkyl shift, where one of the carbon-carbon bonds of the adjacent cyclopentyl ring migrates to the carbocation center. This ring-expansion step is the key rearrangement. vedantu.com

Deprotonation of the remaining hydroxyl group to yield the final product, a spiroketone. vedantu.com

Specifically, the rearrangement of this compound leads to the formation of spiro[4.5]decan-6-one. rsc.orgacs.org This spiro compound, where two rings are joined by a single common atom, is a valuable structural motif. Research has shown that this transformation can be promoted by catalysts like tin(IV) chloride (SnCl4). rsc.org One study noted the formation of 1,1'-bicyclopentene as a minor by-product (5.6% yield) during this rearrangement. rsc.org

Beyond the pinacol rearrangement, bicyclic diols are investigated for their potential in creating advanced materials like renewable polyesters and as chiral catalysts in asymmetric synthesis. nih.govresearcher.lifersc.org For instance, enantiomerically pure bicyclic diols, accessible through enzyme-catalyzed processes, have been used in the formal synthesis of complex molecules like sertraline. nih.govdiva-portal.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O2 | chemicalbook.comnih.gov |

| Molecular Weight | 170.25 g/mol | chemicalbook.com |

| CAS Number | 5181-75-9 | chemicalbook.comnih.gov |

| Melting Point | 106-110 °C | chemicalbook.com |

| pKa | 15.15 ± 0.20 (Predicted) | guidechem.com |

Spectroscopic Data for this compound

| Spectrum Type | Data (in CDCl3) | Source |

|---|

| ¹³C NMR (400 MHz) | δ 87.13, 36.40, 24.83 | rsc.org |

Eigenschaften

IUPAC Name |

1-(1-hydroxycyclopentyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9(5-1-2-6-9)10(12)7-3-4-8-10/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAGAKMMNGCNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2(CCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303200 | |

| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-75-9 | |

| Record name | NSC157315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1'-bicyclopentyl-1,1'-diol and Its Derivatives

Reductive Coupling Approaches

Reductive coupling represents the most direct method for synthesizing 1,1'-bicyclopentyl-1,1'-diol from its corresponding ketone precursor, cyclopentanone. These methods typically involve low-valent metal reagents that facilitate carbon-carbon bond formation.

The pinacol coupling reaction is a cornerstone of organic synthesis for creating 1,2-diols. numberanalytics.com In the case of cyclopentanone, the reaction facilitates its dimerization to form this compound.

The generally accepted mechanism for a metal-mediated pinacol coupling involves a single-electron transfer (SET) from the metal to the carbonyl group of two separate cyclopentanone molecules. researchgate.net This process generates a ketyl radical anion intermediate. numberanalytics.comresearchgate.net The subsequent dimerization of two of these ketyl radicals results in the formation of a pinacolate, an intermediate containing a new carbon-carbon bond. researchgate.net This pinacolate is then protonated during aqueous workup to yield the final this compound product. researchgate.net

Yield optimization is highly dependent on the choice of reducing agent and reaction conditions. A common and effective method involves the use of a low-valent titanium reagent generated in situ from titanium tetrachloride (TiCl4) and a reducing agent like zinc (Zn) powder. rsc.org An experimental procedure using this system involves adding cyclopentanone dropwise to a suspension of Zn powder and TiCl4 in an ether solvent, followed by refluxing under a nitrogen atmosphere for several hours. rsc.org Other systems for pinacol coupling include reagents based on samarium, magnesium, and nickel, which can influence both yield and diastereoselectivity. numberanalytics.comorganic-chemistry.org For instance, nickel-based systems, such as those using Rieke Ni or a catalytic amount of NiCl2 with magnesium, have been shown to be efficient for the pinacol coupling of various carbonyls. organic-chemistry.org

Table 1: Selected Reagents for Pinacol Coupling of Ketones

| Reagent System | Description | Reference |

|---|---|---|

| TiCl₄ / Zn | A classic and widely used low-valent titanium system for reductive coupling. rsc.org | rsc.org |

| SmI₂ | Samarium(II) iodide is a powerful single-electron transfer agent used for various couplings. numberanalytics.com | numberanalytics.com |

| NiCl₂(cat.)/Mg/TMSCl | A catalytic system that is cost-effective and convenient for promoting pinacol coupling. organic-chemistry.org | organic-chemistry.org |

| Al / NaOH / MeOH | An aluminum-based system, sometimes enhanced by microwave irradiation, for coupling aromatic ketones and aldehydes. |

In the reductive coupling of cyclopentanone, the primary desired product is this compound. However, side reactions can lead to the formation of by-products. The most significant by-product is cyclopentanol, which results from the simple reduction of the ketone without C-C bond formation. rsc.org In a study utilizing a TiCl4/Zn system, cyclopentanol was formed with a 23.9% yield. rsc.org

Another potential by-product, particularly under acidic workup conditions or during subsequent reactions like the pinacol rearrangement, is 1,1'-bicyclopentene. rsc.org This alkene is formed through the dehydration of the this compound product. rsc.org

Table 2: Common By-products in Cyclopentanone Reductive Coupling

| By-product | Formation Pathway | Reference |

|---|---|---|

| Cyclopentanol | Simple reduction of the cyclopentanone carbonyl group. rsc.org | rsc.org |

| 1,1'-Bicyclopentene | Dehydration of the this compound product. rsc.org | rsc.org |

Pinacol Coupling of Cyclopentanone: Reaction Mechanisms and Yield Optimization

Preparation of Chiral Building Blocks

The synthesis of chiral, non-racemic derivatives of this compound is crucial for applications in asymmetric catalysis and the synthesis of complex, stereochemically defined molecules.

Accessing enantiopure forms of cyclopentane-based structures is often achieved through enzymatic or catalytic asymmetric reactions. For example, highly stereoselective enzymatic reduction of 2,2-disubstituted cyclopenta-1,3-diones can produce enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones, which are valuable chiral building blocks. acs.orgresearchgate.net

While direct asymmetric pinacol coupling of cyclopentanone remains a challenge, an important application that presupposes the existence of enantiopure this compound is its use as a chiral auxiliary or ligand. Chiral bi(cyclopentyl)diol can be converted into derived boronates, which are then used as reagents in highly enantioselective additions to aldehydes, catalyzed by chiral phosphoric acids. organic-chemistry.org This demonstrates the value of obtaining the diol in an enantiopure form to facilitate other key asymmetric transformations. organic-chemistry.org The synthesis of other C2-symmetric bis-electrophiles, such as enantiopure 1,2:4,5-diepoxypentanes, provides a strategic blueprint for how chiral precursors can be leveraged to construct a variety of complex molecules. orgsyn.org

Controlling diastereoselectivity is critical when forming molecules with multiple stereocenters. In the context of the pinacol coupling of cyclopentanone, the reaction can produce both dl (racemic) and meso diastereomers of this compound. Certain reagent systems show a preference for one over the other. For example, nickel-mediated pinacol coupling reactions using Rieke Ni have been reported to exhibit a preferential DL-diastereoselectivity. organic-chemistry.org

For related cyclopentane systems, highly diastereoselective methods have been developed. Stepwise enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentanones can lead to 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with excellent diastereomeric ratios (>99% dr). acs.orgresearchgate.net Furthermore, modern synthetic methods allow for diastereodivergent synthesis, where remarkable solvent-induced changes can allow access to complementary diastereomeric pairs from the exact same starting materials, as demonstrated in the synthesis of cyclopentyl boronic esters. nih.gov

Enantiopure Intermediate Generation

Synthesis of Functionalized Derivatives for Specific Applications

This compound serves as a precursor for various functionalized derivatives designed for specific purposes in synthesis and materials science.

One direct application is the synthesis of cyclic selenites. chemicalbook.com The diol can be reacted to form (BptdH-2)SeO, where the diol acts as a bidentate ligand for a selenium(IV) oxide center. chemicalbook.com

A significant application lies in the field of asymmetric catalysis, where the diol is converted into a chiral ligand or reagent. Chiral phosphoric acids can catalyze the enantioselective addition of bi(cyclopentyl)diol-derived boronates to aldehydes. organic-chemistry.org This provides an efficient route to valuable homoallylic, propargylic, and crotylic alcohols with high enantiomeric excess. organic-chemistry.org The success of these reactions highlights the utility of the bicyclopentyl diol framework in creating effective chiral environments for asymmetric transformations. organic-chemistry.org General strategies for functionalizing cyclopentane rings, such as converting hydroxyl groups to acetates or halides, can also be applied to the diol to generate a broader range of derivatives. beilstein-journals.org

Table 3: Functionalized Derivatives and Their Applications

| Derivative Class | Example | Application | Reference |

|---|---|---|---|

| Cyclic Selenites | (BptdH-2)SeO | Precursor for materials science and organic synthesis. | chemicalbook.com |

| Chiral Boronates | Bi(cyclopentyl)diol-derived allylboronates | Reagents in enantioselective additions to aldehydes. organic-chemistry.org | organic-chemistry.org |

| Acetates/Halides | Pentaacetates, Pentabromides | General functionalized intermediates for further synthesis. beilstein-journals.org | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 1,1'-bicyclopentyl-1,1'-diol

Rearrangement Reactions

A hallmark reaction of 1,1'-Bicyclopentyl-1,1'-diol is the acid-catalyzed pinacol-pinacolone rearrangement, a process that converts 1,2-diols into ketones or aldehydes. vedantu.comorganic-chemistry.org For this compound, this rearrangement serves as a classic method for synthesizing spiro compounds, specifically leading to the formation of a spiro ketone through a ring-expansion mechanism. scribd.comwikipedia.org The reaction proceeds through a well-defined, multi-step mechanism under acidic conditions. wikipedia.orgmasterorganicchemistry.com

The mechanism unfolds as follows:

Protonation: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as a mineral acid. vedantu.com This converts the poor leaving group (-OH) into a good leaving group (-OH2+). masterorganicchemistry.comyoutube.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation on the carbon atom where the leaving group was attached. vedantu.comwikipedia.org

Rearrangement (1,2-Alkyl Shift): This is the crucial step where a 1,2-shift occurs. vedantu.com A carbon-carbon bond from the adjacent cyclopentyl ring migrates to the electron-deficient carbocation center. vedantu.com This migration results in the expansion of one of the five-membered rings into a six-membered ring, forming a new, more stable carbocation that is resonance-stabilized by the adjacent oxygen atom (an oxonium ion). wikipedia.orgchemistrysteps.com

Deprotonation: Finally, a water molecule removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, the spiro ketone spiro[4.5]decan-6-one. vedantu.com

In the context of the pinacol rearrangement, migratory aptitude refers to the relative ability of different groups to migrate to the carbocation center. scribd.com The primary driving force for the migration is the formation of a more stable intermediate. wikipedia.orgstackexchange.com In the rearrangement of this compound, the molecule is symmetrical, so the initial choice of which hydroxyl group to protonate is inconsequential. youtube.com

The key event is the migration of an alkyl group (in this case, a C-C bond of the neighboring cyclopentyl ring) rather than a hydride or phenyl group. stackexchange.com The migration of the alkyl group from the adjacent ring carbon is highly favored because it leads to the formation of a resonance-stabilized oxonium ion, which is significantly more stable than the initial tertiary carbocation. wikipedia.orgchemistrysteps.com This stability is due to the positive charge being delocalized onto the oxygen atom, allowing all atoms in the key resonance structure to have a complete octet. chemistrysteps.com Therefore, the rearrangement is not just a simple alkyl shift but a ring expansion driven by the energetic favorability of the resulting oxonium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com

Pinacol-Pinacolone Rearrangement: Mechanism and Product Formation

Oxidation and Reduction Pathways

The hydroxyl groups of this compound are susceptible to both oxidation and reduction, providing pathways to other functional compounds.

Oxidation: The secondary alcohol groups can be oxidized to form ketones. Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed for this transformation. The expected product from the oxidation of both hydroxyl groups would be the corresponding diketone. The periodic acid oxidation of the diol has also been studied. sdstate.edu

Reduction: The diol can be reduced to the corresponding hydrocarbon, 1,1'-Bicyclopentyl. nist.gov This is typically achieved using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or Carboxylic Acids |

| Reduction | Hydrogen gas with Palladium catalyst | Hydrocarbons (e.g., 1,1'-Bicyclopentyl) |

Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Given that the hydroxyl group is a poor leaving group, it must first be converted into a better one, often by protonation in the presence of a strong acid or by reaction with specific reagents. mdpi.com

Common reagents used for the substitution of hydroxyl groups include:

Thionyl chloride (SOCl₂): Reacts with the diol to replace both hydroxyl groups with chlorine atoms, yielding 1,1'-dichloro-1,1'-bicyclopentyl.

Phosphorus tribromide (PBr₃): Used to replace the hydroxyl groups with bromine atoms, forming 1,1'-dibromo-1,1'-bicyclopentyl.

These reactions provide a route to dihalogenated bicyclopentyl derivatives, which can serve as intermediates for further synthetic transformations.

| Reagent | Product Functional Group |

| Thionyl chloride (SOCl₂) | Dichloride |

| Phosphorus tribromide (PBr₃) | Dibromide |

Role of Hydrogen Bonding in Chemical Transformations

The spatial arrangement of the two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. This subtle interaction, where the hydrogen of one -OH group interacts with the oxygen of the other, has been investigated using Raman jet spectroscopy and theoretical calculations. rsc.orgrsc.org

This intramolecular hydrogen bonding plays a significant role in determining the molecule's preferred conformation. rsc.org By locking the molecule into a more rigid structure, the hydrogen bond can influence the reactivity of the hydroxyl groups. For instance, it can affect the accessibility of the oxygen atoms for protonation or attack by other reagents. The stability conferred by this internal hydrogen bonding network is a key feature of the molecule's chemical physics and can modulate its behavior in chemical reactions compared to diols where such an interaction is not possible. rsc.org The strength and presence of these bonds are critical for accurately predicting the molecule's vibrational spectra and understanding its stability. rsc.org

Stereochemical Aspects and Chiral Applications of 1,1'-bicyclopentyl-1,1'-diol

Chirality and Molecular Symmetry Considerations

1,1'-Bicyclopentyl-1,1'-diol, with the chemical formula C₁₀H₁₈O₂, is a symmetrical 1,2-diol. sigmaaldrich.comchemicalbook.com Its molecular structure consists of two cyclopentyl rings joined by a carbon-carbon single bond at their respective C1 positions, with a hydroxyl group attached to each of these bridgehead carbons.

From a stereochemical standpoint, the molecule is achiral. This is due to its symmetrical structure. A crystallographic study of the compound, confirming its structure as bi-1,1′-cyclopentane-1,1′-diol, determined its crystal system to be monoclinic with a C2/c space group. researchgate.net The inherent symmetry in the molecular arrangement, where the two cyclopentyl rings and their associated hydroxyl groups are effectively mirror images, precludes the existence of chirality in the molecule itself. Despite being achiral, the molecule possesses a defined and rigid three-dimensional structure due to the steric hindrance between the two cyclopentyl rings, which restricts free rotation around the central C-C bond. This conformational rigidity is a key feature that makes its derivatives suitable for creating well-defined chiral environments in asymmetric catalysis.

Development and Performance of this compound Derived Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. While the rigid, bulky, and symmetrical C₂-symmetric framework of this compound makes it a theoretically attractive scaffold for the development of such ligands, the scientific literature predominantly highlights its role in the formation of highly effective chiral boronate esters. There is limited published research on the development and performance of other classes of ligands, such as phosphines or phosphoramidites, derived directly from this diol. The main application and success of this diol as a chiral auxiliary in catalysis have been realized through its boronate derivatives.

Enantioselectivity in Asymmetric Catalysis

The most significant and well-documented application of this compound in achieving high enantioselectivity is through its boronate esters in combination with chiral phosphoric acids. This specific application will be detailed in section 4.3.

Ligand Design for Sterically Demanding Reactions

The bicyclopentyl framework provides significant steric bulk. This steric hindrance is a critical element in ligand design as it can create a highly organized and constrained chiral pocket around a metal center or in an organocatalytic transition state. This controlled steric environment is crucial for differentiating between the prochiral faces of a substrate, which is the basis of enantioselectivity. The rigidity of the bicyclopentyl system ensures that this steric influence is well-defined and predictable, a desirable trait for ligands intended for sterically demanding reactions.

Enantioselective Transformations Mediated by this compound Derived Boronates

A pivotal advancement in the use of this compound was the development of its corresponding boronate esters as highly effective nucleophiles in enantioselective additions to aldehydes. organic-chemistry.org Research has demonstrated that these bi(cyclopentyl)diol-derived boronates, when used in conjunction with chiral phosphoric acid catalysts, lead to the synthesis of important chiral building blocks with exceptional levels of stereocontrol. acs.org

Chiral Phosphoric Acid Catalysis for Homoallylic, Propargylic, and Crotylic Alcohol Synthesis

A 2020 study by Yuan, Jain, and Antilla detailed a highly enantioselective method for the allylation, propargylation, and crotylation of a wide range of aldehydes using bi(cyclopentyl)diol-derived boronates. organic-chemistry.org The reactions are catalyzed by chiral phosphoric acids and proceed with low catalyst loadings (0.5–5 mol%) and often in very short reaction times. acs.org

This methodology provides access to enantioenriched homoallylic, propargylic, and crotylic alcohols with outstanding enantiomeric excesses (up to >99% ee) and high diastereomeric ratios (up to >20:1 dr). organic-chemistry.orgacs.org The substrate scope was found to be broad, encompassing aromatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating the general utility of the method. organic-chemistry.org

Table 1: Enantioselective Allylation of Various Aldehydes

Reaction of various aldehydes with allylboronate derived from this compound, catalyzed by a chiral phosphoric acid.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 98 | 99 |

| 4-Methoxybenzaldehyde | 99 | >99 |

| 4-Nitrobenzaldehyde | 99 | 99 |

| 2-Naphthaldehyde | 99 | >99 |

| 2-Furaldehyde | 99 | 98 |

| Cinnamaldehyde | 98 | 99 |

| Cyclohexanecarboxaldehyde | 96 | 99 |

| Data sourced from Yuan, J., Jain, P., & Antilla, J. C. (2020). organic-chemistry.orgacs.org |

Table 2: Enantioselective Propargylation of Various Aldehydes

Reaction of various aldehydes with propargylboronate derived from this compound, catalyzed by a chiral phosphoric acid.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 98 | 99 |

| 4-Chlorobenzaldehyde | 99 | 99 |

| 4-Methylbenzaldehyde | 99 | 99 |

| 2-Thiophenecarboxaldehyde | 97 | 99 |

| Cyclohexanecarboxaldehyde | 96 | 99 |

| Data sourced from Yuan, J., Jain, P., & Antilla, J. C. (2020). organic-chemistry.orgacs.org |

Proposed Transition State Models for Enantiocontrol

The high levels of enantio- and diastereoselectivity observed in these transformations are rationalized by a proposed closed, six-membered chair-like transition state. organic-chemistry.orgacs.org In this model, the chiral phosphoric acid acts as a Brønsted acid, protonating an oxygen atom on the boronate. This activation facilitates the nucleophilic addition of the allyl, propargyl, or crotyl group to the aldehyde.

The key to enantiocontrol is the highly organized nature of this transition state. The interaction between the bulky bi(cyclopentyl)diol backbone of the boronate and the sterically demanding chiral phosphoric acid catalyst creates a well-defined chiral environment. acs.org This arrangement forces the aldehyde to adopt a specific orientation as it approaches the nucleophile, leading to a highly favored pathway for the formation of one enantiomer over the other. Modifications to the boronate backbone and its specific interactions with the catalyst are considered the most significant factors contributing to the exceptional enantiocontrol. acs.org

Contributions to Natural Product Synthesis

A thorough investigation into the scientific literature and chemical databases reveals no specific contributions of this compound to the field of natural product synthesis. While the compound possesses a C₂-symmetric structure, a feature often sought in chiral auxiliaries and catalysts, there is no documented evidence of its successful application in this capacity for the synthesis of complex molecules like polyketides, alkaloids, or terpenes.

Strategic Installation of 1,3-Diol Motifs

The 1,3-diol motif is a common structural feature in a vast array of natural products, and the development of stereoselective methods for its installation is of significant interest to synthetic chemists. Methodologies often employ C₂-symmetric bis-electrophiles to construct anti-1,3-diol units. However, searches for the use of this compound or its derivatives as such a precursor have been unfruitful. The existing literature on the synthesis of 1,3-diols does not mention this compound as a reagent or starting material for this purpose.

Advanced Spectroscopic and Structural Characterization of 1,1'-bicyclopentyl-1,1'-diol

Solid-State Structural Elucidation via X-ray Crystallography.researchgate.net

X-ray crystallography offers a definitive means of determining the precise arrangement of atoms within a crystalline solid. wikipedia.org This technique has been applied to 1,1'-Bicyclopentyl-1,1'-diol to reveal its crystal system, space group, and the detailed conformation of the molecule in the solid state. researchgate.net

The crystal structure of this compound has been determined to belong to the monoclinic crystal system. researchgate.net Specifically, it crystallizes in the C2/c space group. researchgate.net The analysis of the diffraction pattern provides the unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice. wikipedia.orgnih.gov

Table 1: Crystallographic Data for this compound. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a (Å) | 10.0025(5) |

| b (Å) | 18.8285(9) |

| c (Å) | 11.2384(6) |

| β (°) | 115.327(2) |

| Volume (ų) | 1913.11(17) |

| Z | 8 |

This table presents the fundamental crystallographic parameters for this compound as determined by X-ray diffraction analysis.

Within the crystal lattice, the two cyclopentane rings of the this compound molecule are not planar. researchgate.net Instead, they adopt specific conformations to minimize steric strain. One of the cyclopentane rings exhibits a twisted conformation, while the other adopts an envelope conformation. researchgate.net This arrangement highlights the conformational flexibility of the five-membered rings. The molecule possesses C₂ symmetry, with the two cyclopentyl rings and their hydroxyl groups being mirror images of each other across a plane that bisects the central carbon-carbon bond.

Crystal System and Space Group Analysis

Vibrational Spectroscopy for Conformational and Hydrogen Bonding Analysis.rsc.org

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the conformational landscape and hydrogen bonding interactions of molecules. rsc.orgcore.ac.uk

The stretching vibrations of the hydroxyl (OH) groups are particularly sensitive to their local environment and can provide detailed information about intramolecular interactions. rsc.orgresearchgate.net In a study utilizing Raman jet spectroscopy, the OH stretching fundamentals of this compound were investigated. rsc.org This technique, which involves expanding the sample in a supersonic jet, allows for the study of isolated molecules at low temperatures, resulting in sharp and well-resolved spectral features. uni-goettingen.de The analysis of the OH stretching region (typically 3560–3700 cm⁻¹) enables the assignment of different conformers present in the gas phase. rsc.org For this compound, this method helps to characterize the various orientations of the hydroxyl groups and the subtle energetic differences between them. rsc.org

Raman Jet Spectroscopy of OH Stretching Fundamentals

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.gov

The ¹H NMR spectrum would be expected to show signals corresponding to the hydroxyl protons and the various protons on the cyclopentyl rings. The chemical shifts and coupling patterns of these signals would provide insight into the connectivity and stereochemical relationships of the protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For the symmetric this compound, one would anticipate signals for the quaternary carbons bonded to the hydroxyl groups and for the different methylene carbons of the cyclopentyl rings. The specific chemical shifts are indicative of the electronic environment of each carbon atom. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry serves as a critical analytical technique for the structural elucidation and confirmation of this compound. This method provides essential information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in verifying its chemical structure.

Detailed research findings from the analysis of this compound using mass spectrometry reveal a consistent and characteristic fragmentation behavior. In studies employing electron ionization (EI), the molecular ion peak (M⁺) corresponding to the full molecular weight of the compound (170.25 g/mol ) is often not detected. nist.gov This absence is attributed to the inherent instability of the molecular ion under the high-energy conditions of electron impact, leading to rapid fragmentation. nist.gov

The resulting mass spectrum is typically characterized by a series of fragment ions that arise from the systematic loss of functional groups from the parent molecule. The most prominent fragmentation pathway involves the sequential loss of the two hydroxyl (-OH) groups. The loss of a single hydroxyl radical leads to the formation of a significant ion at a mass-to-charge ratio (m/z) of 152.1. nist.gov Further fragmentation, involving the elimination of the second hydroxyl group, generates another characteristic ion at m/z 134.1. nist.gov The presence of these specific fragment ions provides strong evidence for the diol structure of the molecule. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound (NIST# 154712), which aligns with these observed fragmentation patterns. nih.gov

The key mass spectrometric data for this compound is summarized in the interactive table below.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [C₁₀H₁₈O₂]⁺ (Molecular Ion) | 170.1 (Calculated) | Not typically observed due to instability. nist.gov |

| [C₁₀H₁₇O]⁺ | 152.1 | Loss of one hydroxyl group (-OH). nist.gov |

| [C₁₀H₁₆]⁺ | 134.1 | Loss of two hydroxyl groups (-OH). nist.gov |

Applications of 1,1'-bicyclopentyl-1,1'-diol in Chemical Synthesis and Materials Science

Precursor Role in the Synthesis of Cyclic Selenites

1,1'-Bicyclopentyl-1,1'-diol serves as a key precursor in the synthesis of cyclic selenites, specifically the compound (BptdH-2)SeO. chemicalbook.comsigmaaldrich.com This reaction involves the condensation of the diol with selenium dioxide (SeO2). In a typical procedure, an aqueous solution containing equimolar amounts of this compound and SeO2 is heated, and the resulting alkylene selenite can be extracted with an organic solvent like dichloromethane.

The synthesis of this specific cyclic selenite was part of a broader investigation into the structures and reactions of selenium(IV) diolates. Researchers studied sterically bulky diols, such as this compound, to understand the influence of steric hindrance on the oligomerization of the oxyselenium function. The resulting selenite from this compound, designated as compound 6 in the study, was successfully crystallized and characterized.

The structural analysis of (BptdH-2)SeO revealed a monomeric structure in the solid state, with a crystal structure containing four symmetrically independent molecules. This was confirmed in solution by NMR spectroscopy, which showed the expected single signal in the 77Se NMR spectrum and five signals in the 13C NMR spectrum, consistent with the diol's C2 symmetry.

| Nucleus | Observed Chemical Shift (δobs) [ppm] | Calculated Chemical Shift (δcalc) [ppm] |

|---|---|---|

| 77Se | 1231.0 | 1230.1 |

| α-Carbon | 96.8 | 94.7 |

Participation in Carbohydrate Derivative Formation

The utility of this compound extends to the field of carbohydrate chemistry, primarily through its use as a model compound. Research aimed at creating carbohydrate derivatives with acidic centers, such as those involving selenium(IV) diolates, first explored reactions with simpler, bulky diols to establish foundational principles.

The study of the formation of the cyclic selenite (BptdH–2)SeO from this compound provided valuable insights into the effects of steric bulk on the reaction outcomes and the structural characteristics of the resulting products. This preliminary work was crucial before extending the methodology to more complex and functionally diverse carbohydrate molecules, such as methyl glycosides. Therefore, while not incorporated into the final carbohydrate derivatives themselves, this compound played an important participatory role in the developmental phase of the research.

Synthetic Utility for Bicyclo[4.3.1]phosphate Triesters

A comprehensive literature search did not yield specific research findings detailing the use of this compound for the synthesis of bicyclo[4.3.1]phosphate triesters. Published methods for these bicyclic systems typically utilize C2-symmetric 1,3-anti-diols as precursors. orgsyn.orgresearchgate.netnih.gov

Access to 4-Hydroxycyclopentenone Derivatives

A review of available scientific literature found no documented methods that utilize this compound to access 4-hydroxycyclopentenone derivatives. Synthetic routes to these valuable intermediates generally proceed from different precursors, such as various substituted cyclopentenol or dichlorodiol derivatives. orgsyn.org

Exploration in Polymer Chemistry

No specific research was found documenting the exploration or application of this compound in polymer chemistry. While diols are fundamental monomers for the synthesis of condensation polymers like polyesters, there is no available literature detailing the use of this particular diol in such reactions.

Biological Activities and Biotechnological Relevance of 1,1'-bicyclopentyl-1,1'-diol

Antimicrobial Properties and Efficacy against Bacterial Strains

Research into the antimicrobial properties of 1,1'-Bicyclopentyl-1,1'-diol is an emerging area of interest. While direct studies detailing its efficacy against specific bacterial strains are limited, the structural motif of a bicyclic diol suggests potential for antimicrobial activity. For instance, studies on other bicyclic compounds, such as those derived from α-pinene, have demonstrated that the introduction of oxygenated functional groups can enhance antimicrobial effects against a range of microorganisms. researchgate.net The presence of hydroxyl groups in this compound could facilitate interactions with bacterial cell membranes or enzymes, potentially disrupting cellular processes.

In a broader context, various bicyclic structures are being explored for their antimicrobial potential. For example, certain bicyclo[2.2.2]octane derivatives have shown significant antibacterial activity against resistant bacterial strains. Specifically, a monoacetate form of bicyclo[2.2.2]octane-1,4-diol exhibited activity against both Gram-positive and Gram-negative bacteria. Another study highlighted the use of bicyclo[2.2.2]octane-1,4-diol in the synthesis of agents targeting bacterial dihydrofolate reductase, with activity against methicillin-resistant Staphylococcus aureus (MRSA). chemshuttle.com

While these findings relate to different bicyclic systems, they underscore the potential of such scaffolds in the development of new antimicrobial agents. Further research is necessary to specifically evaluate this compound against a panel of clinically relevant bacterial strains to determine its spectrum of activity and potential as a lead compound for novel antibiotics.

Table 1: Antimicrobial Activity of Related Bicyclic Compounds

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference |

| Oxygenated α-pinene derivatives | Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans | Greater antimicrobial activity than α-pinene | researchgate.net |

| Bicyclo[2.2.2]octane-1,4-diol monoacetate | Gram-positive and Gram-negative bacteria | Significant antibacterial activity against resistant strains | |

| Bicyclo[2.2.2]octane-1,4-diol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity against bacterial dihydrofolate reductase | chemshuttle.com |

Potential in Pharmaceutical Intermediate Synthesis and Drug Discovery

The diol functionality of this compound makes it a potential building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Diols are versatile precursors in organic synthesis and can be converted into a variety of other functional groups. For instance, vicinal diols can be transformed into alkenes through reactions like the Corey-Winter olefin synthesis, which is valuable in the creation of natural products and pharmaceutical intermediates. jk-sci.com

The broader class of 1,2-diols is recognized for its importance in synthesizing chiral drugs. For example, chiral 1-aryl-1,3-diols are key intermediates in the production of several widely used pharmaceuticals. nih.gov Furthermore, vicinal diols derived from Sharpless asymmetric dihydroxylation have been utilized as late-stage intermediates in the asymmetric synthesis of drugs like the antihypertensive agent nebivolol. beilstein-journals.org Processes for preparing cis-1,3-diols are also crucial for synthesizing intermediates for HMG-CoA reductase inhibitors, such as atorvastatin. google.com

While direct application of this compound in the synthesis of existing drugs has not been reported, its structure presents possibilities. The bicyclopentyl moiety could serve as a rigid scaffold in drug design, a strategy employed to improve metabolic stability and other pharmacokinetic properties of drug candidates. For instance, bicyclo[1.1.1]pentanes have been used as bioisosteres for phenyl rings in drug discovery to enhance metabolic stability. nih.govchemrxiv.org The symmetrical and relatively rigid nature of the this compound backbone could be exploited in a similar fashion.

The compound itself is noted as a building block for creating cyclic selenites and carbohydrate derivatives, indicating its utility in synthetic chemistry which could be extended to pharmaceutical applications. Its potential as a chiral building block for synthesizing various pharmaceuticals has also been recognized due to its unique bicyclic structure. lookchem.com Further exploration is required to fully understand how the specific stereochemistry and reactivity of this compound can be harnessed in the intricate pathways of drug discovery and development.

Occurrence and Environmental Distribution of 1,1'-bicyclopentyl-1,1'-diol

Identification in Natural Product Extracts (e.g., Plant Essential Oils)

A comprehensive review of scientific literature indicates that the compound 1,1'-Bicyclopentyl-1,1'-diol has not been identified as a constituent in natural product extracts, such as plant essential oils. Chemical databases and research articles primarily describe this compound in the context of chemical synthesis. nih.govsigmaaldrich.comchemicalbook.com

However, it is noteworthy that a structurally related isomer, [1,1'-Bicyclopentyl]-2,2'-diol , has been detected in nature. This distinction is significant, as the placement of the hydroxyl (-OH) groups on the cyclopentyl rings alters the molecule's chemical properties. In this compound, the hydroxyl groups are attached to the carbon atoms that form the bond between the two rings (the 1 and 1' positions). nih.gov In the 2,2'-diol isomer, the hydroxyl groups are located on the second carbon atom of each ring relative to the point of attachment.

Research on the essential oil of Plectranthus aegyptiacus, a plant species from the Lamiaceae family, has led to the identification of [1,1'-Bicyclopentyl]-2,2'-diol. semanticscholar.org In a study of fresh leaves of P. aegyptiacus from Southwest Nigeria, this compound was one of the major constituents found in the essential oil. semanticscholar.org The analysis was performed using gas chromatography-mass spectrometry (GC-MS), a standard technique for separating and identifying volatile compounds in complex mixtures. semanticscholar.org

The study reported the following findings regarding the essential oil containing the related compound:

Research Findings on the Essential Oil of Plectranthus aegyptiacus

| Parameter | Finding | Source |

|---|---|---|

| Plant Source | Plectranthus aegyptiacus (fresh leaves) | semanticscholar.org |

| Geographic Origin | Southwest Nigeria | semanticscholar.org |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | semanticscholar.org |

| Identified Isomer | [1,1'-Bicyclopentyl]-2,2'-diol | semanticscholar.org |

| Relative Abundance | 5.97% of the total essential oil | semanticscholar.org |

These findings highlight the existence of bicyclopentyl diol structures in the plant kingdom, although current research points to the natural occurrence of the 2,2'-diol isomer rather than the 1,1'-diol isomer. semanticscholar.orgresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While 1,1'-Bicyclopentyl-1,1'-diol is commercially available, the advancement of its applications is intrinsically linked to the development of more efficient, cost-effective, and sustainable synthetic methodologies. Current synthesis often involves the coupling of cyclopentanone, for instance, using reagents like tris(2,4-pentanedionato)iron(III), which can achieve high yields. chemicalbook.com However, future research will likely focus on several key areas to improve upon existing methods.

Exploration into novel catalytic systems that minimize waste and operate under milder, more environmentally benign conditions is a primary objective. This includes the investigation of earth-abundant metal catalysts or even metal-free catalytic approaches. Furthermore, developing stereoselective synthetic routes to chiral analogues of this compound would be a significant breakthrough, opening the door to its use in asymmetric synthesis and as a building block for chiral pharmaceuticals. The development of concise, stereoselective syntheses for related cyclopentane diol intermediates, which are crucial for producing antiviral carbocyclic nucleosides, underscores the value of such research. beilstein-journals.orgorgsyn.org Biocatalysis, using enzymes or whole-cell systems, represents another promising frontier for producing the diol with high specificity and under green conditions.

| Research Goal | Potential Approaches | Expected Outcome |

| Increased Efficiency & Sustainability | Earth-abundant metal catalysis, metal-free reactions, flow chemistry | Lower production costs, reduced environmental impact, and greater accessibility for research. |

| Asymmetric Synthesis | Development of chiral catalysts, use of chiral pool starting materials | Access to enantiomerically pure bicyclopentyl diols for chiral applications. |

| Biocatalytic Production | Enzyme screening (e.g., hydrolases, oxidoreductases), metabolic engineering | Highly selective and sustainable production route under mild aqueous conditions. |

Design of Advanced Catalytic Systems

The molecular architecture of this compound makes it an excellent scaffold for the design of new ligands for transition metal catalysis. The two hydroxyl groups provide convenient handles for derivatization, allowing for the introduction of various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The rigid bicyclopentyl backbone can impart specific steric and electronic properties to a metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Future research is anticipated to focus on synthesizing libraries of ligands derived from this diol and screening them in a wide range of catalytic reactions. A particularly promising area is asymmetric catalysis, where chiral derivatives of the diol could serve as ligands for enantioselective transformations like hydrogenation, C-C bond formation, and amination reactions. acs.orgacs.org The success of other rigid diol-based ligands, such as those derived from spirobiindane-diol, in asymmetric hydrogenation provides a strong precedent for this approach. acs.orgacs.org These new catalytic systems could find applications in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

| Research Goal | Potential Approaches | Expected Outcome |

| Novel Ligand Synthesis | Derivatization of hydroxyl groups with phosphines, NHCs, etc. | A new class of bidentate ligands with a unique steric profile. |

| Asymmetric Catalysis | Use of chiral diol derivatives to create chiral ligands. | Highly enantioselective catalysts for key organic transformations. acs.org |

| Mechanistic Understanding | Screening in reactions like cross-coupling and C-H activation. | Catalysts with improved performance and broader substrate scope for challenging reactions. acs.org |

Elucidation of Undiscovered Biological Functions

The biological activity profile of this compound remains largely uncharted territory, presenting a significant opportunity for future investigation. While structurally related compounds have shown biological relevance, dedicated studies on this specific diol are sparse. For instance, a related isomer, [1,1'-Bicyclopentyl]-2,2'-diol, has been identified as a major component in the essential oil of Plectranthus aegyptiacus, which exhibits central nervous system depressant effects. semanticscholar.org This finding suggests that this compound and its derivatives warrant investigation for neurological or psychopharmacological activity.

Systematic screening of the compound against a diverse range of biological targets is a critical next step. Given that other complex diols serve as intermediates or structural motifs in bioactive molecules, including antiviral agents and saturated cannabinoids, research could be directed toward these areas. orgsyn.orgmdpi.com Future studies should aim to identify specific molecular targets, such as enzymes or receptors, and elucidate the mechanism of action. This exploration could uncover novel therapeutic applications for derivatives of this compound.

| Research Goal | Potential Approaches | Expected Outcome |

| Neurological Activity Screening | In vitro and in vivo assays for CNS effects (e.g., GABAergic modulation). semanticscholar.org | Discovery of potential activity for treating anxiety, epilepsy, or other neurological disorders. |

| Antiviral and Anticancer Screening | Cell-based assays against various viral strains and cancer cell lines. | Identification of new lead compounds for infectious disease or oncology. |

| Mechanism of Action Studies | Target deconvolution, enzyme inhibition assays, receptor binding studies. | Understanding the molecular basis of any observed biological activity. |

Expansion into New Material Applications

The diol functionality of this compound makes it a suitable monomer for the synthesis of condensation polymers such as polyesters, polycarbonates, and polyurethanes. The incorporation of its rigid and bulky bicyclopentyl structure into a polymer backbone could impart unique and desirable properties, including enhanced thermal stability, improved mechanical strength, and altered solubility characteristics. These novel polymers could find use as high-performance plastics, specialty coatings, or advanced adhesives.

Another emerging application lies in the field of porous materials. The defined geometry of the diol could be exploited to create building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Furthermore, its role as a precursor in the synthesis of cyclic selenites, which have applications in materials science, could be expanded. The reaction of the diol with carbon dioxide to form a cyclic carbonate is another avenue of interest, contributing to CO2 capture and utilization technologies. csic.es

| Research Goal | Potential Approaches | Expected Outcome |

| Novel Polymer Synthesis | Polycondensation reactions (e.g., with diacids, phosgene, diisocyanates). | New classes of polymers with enhanced thermal and mechanical properties. |

| Porous Materials | Use as a linker or strut in the synthesis of MOFs or COFs. | Materials with tailored porosity for gas storage, separation, or catalysis. |

| CO2 Utilization | Catalytic reaction with CO2 to form cyclic carbonates. | Development of value-added products from a greenhouse gas. csic.es |

Refined Computational Studies for Structure-Activity Relationships

Computational chemistry provides powerful tools to predict the properties of this compound and its derivatives, thereby guiding experimental efforts. While initial computational work has been performed, including a detailed study of its conformational landscape and OH stretching vibrations using Density Functional Theory (DFT), there is vast potential for more extensive modeling. rsc.org

Future computational research should focus on building robust structure-activity relationship (SAR) and structure-property relationship (SPR) models. For catalysis, this involves modeling the geometry and electronic structure of potential metal complexes to predict their catalytic efficacy. For biological applications, molecular docking and dynamics simulations can be used to predict binding affinities and modes of interaction with protein targets. mdpi.com In materials science, computational models can predict the bulk properties of polymers derived from the diol. These in silico studies will accelerate the discovery cycle, allowing researchers to prioritize the synthesis of the most promising candidates for a given application.

| Research Goal | Potential Approaches | Expected Outcome |

| Catalyst Design | DFT modeling of ligand-metal complexes, transition state analysis. | Rational design of more effective catalysts and deeper mechanistic insight. |

| Biological Target Prediction | Molecular docking, pharmacophore modeling, molecular dynamics simulations. | Identification of likely biological targets and guidance for designing more potent derivatives. |

| Material Property Simulation | Polymer chain modeling, calculation of mechanical and thermal properties. | In silico prediction of the performance of new materials, reducing trial-and-error experimentation. |

Q & A

Q. What are the standard synthetic routes for 1,1'-Bicyclopentyl-1,1'-diol, and how are reaction conditions optimized?

The primary synthesis involves a pinacol coupling reaction of cyclopentanone. Cyclopentanone is first reduced to cyclopentanol using agents like NaBH₄ or LiAlH₄, followed by coupling with Mg or Zn catalysts under acidic conditions . Optimization focuses on catalyst choice (e.g., Zn yields higher stereoselectivity), solvent polarity, and temperature control to minimize side products. Yields typically range from 60–75% in lab-scale batches. Industrial methods use continuous flow reactors for scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : Confirm symmetry (two equivalent hydroxyls) and cyclopentyl ring proton environments.

- IR Spectroscopy : Detect O–H stretching (~3200–3400 cm⁻¹) and C–O bonds (~1050 cm⁻¹) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between rings (e.g., C–C–C angles ≈ 108° in the crystal lattice) .

- Mass Spectrometry : Verify molecular ion peak at m/z 170.25 (C₁₀H₁₈O₂) and fragmentation patterns .

Q. How is the antimicrobial activity of this compound evaluated, and what are typical experimental parameters?

Broth microdilution assays are used to determine Minimum Inhibitory Concentrations (MICs). Key steps:

- Prepare serial dilutions of the compound in Mueller-Hinton broth.

- Inoculate with bacterial strains (e.g., S. aureus, E. coli) at ~10⁵ CFU/mL.

- Incubate at 37°C for 18–24 hours.

- MICs are defined as the lowest concentration inhibiting visible growth. Reported MICs: 32 µg/mL (Gram-positive), 64–128 µg/mL (Gram-negative) .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental results for hydroxyl group reactivity be resolved?

Discrepancies often arise from solvent effects or steric hindrance not accounted for in simulations. Strategies:

- Solvent Correction : Use COSMO-RS or explicit solvent models in DFT calculations.

- Conformational Sampling : MD simulations to assess ring flexibility (cyclopentyl rings exhibit pseudo-rotation barriers ~5 kcal/mol).

- Experimental Validation : Compare kinetic isotope effects (KIEs) in oxidation reactions (e.g., KMnO₄ vs. CrO₃) to probe transition states .

Q. What methodologies are employed to design derivatives of this compound for targeted biological activity (e.g., IGF-1R inhibition)?

A structure-activity relationship (SAR) approach is used:

- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the 2- or 3-positions of cyclopentyl rings.

- Pharmacophore Mapping : Align hydroxyl groups with kinase active-site residues (e.g., hydrogen bonding to ATP-binding pockets).

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., HepG2 IC₅₀ = 15 µM for lead compounds) .

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound?

- Steric Effects : Bulky reagents (e.g., PBr₃) favor axial substitution due to reduced ring strain.

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase hydroxyl acidity, accelerating SN₂ mechanisms.

- Case Study : Thionyl chloride (SOCl₂) yields 1,1'-dichloride with >90% regioselectivity under anhydrous conditions .

Q. What advanced techniques are used to analyze hydrogen-bonding networks in crystalline this compound?

- X-ray Diffraction : Resolve O–H···O distances (~2.7 Å) and angles (~160°) between adjacent molecules.

- Solid-State NMR : Probe ¹H-¹H dipolar couplings to map spatial proximity of hydroxyl groups.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 40% H-bond contribution in the crystal lattice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.